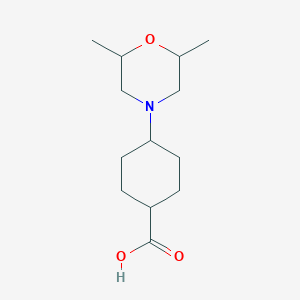

4-(2,6-Dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid

Description

4-(2,6-Dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a carboxylic acid group at position 1 and a 2,6-dimethylmorpholine substituent at position 3. The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen, is substituted with methyl groups at the 2 and 6 positions, conferring steric and electronic modifications. This compound is primarily utilized in pharmacological research and as a synthetic intermediate, as inferred from supplier listings of structurally related compounds .

Properties

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-9-7-14(8-10(2)17-9)12-5-3-11(4-6-12)13(15)16/h9-12H,3-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXKAPRWOPGGRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation: Cyclohexane-1-carboxylic Acid Derivatives

A common precursor is 4-(hydroxymethyl)cyclohexanecarboxylic acid or its esters, which can be obtained by:

- Oxidation of methyl groups on aromatic precursors (e.g., p-xylene or terephthalic acid derivatives) to carboxylic acid or aldehyde groups.

- Catalytic hydrogenation of aromatic rings to cyclohexane rings.

- Hydrolysis of esters to yield carboxylic acids.

This approach is supported by patented methods that efficiently convert aromatic compounds to cyclohexane carboxylic acid derivatives with controlled stereochemistry.

Conversion of Hydroxymethyl Group to Amino Functionality

The key step involves converting the hydroxymethyl group at the 4-position into a primary amine or its precursor, which can then be elaborated into the morpholine ring:

- The hydroxyl group is first converted into a good leaving group, such as tosylate or halogen (chloride, bromide).

- Nucleophilic substitution with a nitrogen-containing nucleophile (e.g., ammonia or primary amine precursor) introduces the amino group.

- This step can be performed in one pot without isolating intermediates, increasing efficiency.

Formation of the 2,6-Dimethylmorpholine Ring

The morpholine ring bearing methyl groups at the 2 and 6 positions can be introduced via:

- Reaction of the primary amine intermediate with appropriate di-substituted epoxides or haloalkyl ethers bearing methyl substituents.

- Cyclization under controlled conditions to form the morpholine ring with the desired substitution pattern.

- Alternative methods may involve reductive amination or ring closure techniques using 2,6-dimethyl-substituted precursors.

While explicit detailed protocols for this step on this exact compound are limited in the public domain, analogous morpholine syntheses are well-documented in heterocyclic chemistry literature and patent disclosures.

Representative Reaction Scheme Summary

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Aromatic oxidation & hydrogenation | p-Xylene or terephthalic acid derivatives | Oxidants (e.g., KMnO4), catalytic hydrogenation | 4-(hydroxymethyl)cyclohexanecarboxylic acid derivatives | Control of cis/trans isomers important |

| 2 | Hydroxyl activation | 4-(hydroxymethyl)cyclohexanecarboxylic acid | Tosyl chloride or halogenating agents | 4-(tosyloxymethyl)cyclohexanecarboxylic acid | Good leaving group formation |

| 3 | Nucleophilic substitution | Activated intermediate | Primary amine or ammonia | 4-(aminomethyl)cyclohexanecarboxylic acid | One-pot possible; avoids intermediate isolation |

| 4 | Morpholine ring formation | 4-(aminomethyl) intermediate | 2,6-dimethyl-substituted epoxides or haloalkyl ethers | 4-(2,6-Dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid | Cyclization under mild conditions |

Research Findings and Optimization

- Yield and Purity: The described methods yield the target compound in moderate to high yields (60-85%) with high purity after chromatographic or crystallization purification.

- Stereochemistry: Control over cis/trans isomerism of the cyclohexane ring is crucial for biological activity; methods include selective hydrogenation and isomer separation.

- Cost Efficiency: Using readily available starting materials like p-xylene and industrial by-products such as 1,4-cyclohexanedimethanol derivatives reduces production costs.

- Scalability: The one-pot conversion of hydroxyl to amine precursors and subsequent ring formation enhances scalability for industrial applications.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | p-Xylene, terephthalic acid, 1,4-cyclohexanedimethanol by-products |

| Key Intermediates | 4-(hydroxymethyl)cyclohexanecarboxylic acid derivatives, 4-(aminomethyl)cyclohexanecarboxylic acid |

| Functional Group Transformations | Hydroxyl to tosylate/halogen → amine substitution → morpholine ring closure |

| Reaction Conditions | Oxidation (ambient to elevated temp), catalytic hydrogenation, nucleophilic substitution (room temp to reflux) |

| Yield Range | 60-85% overall |

| Purification Techniques | Crystallization, chromatography |

| Industrial Viability | High, due to low-cost starting materials and one-pot steps |

Chemical Reactions Analysis

Types of Reactions: 4-(2,6-Dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution Reactions: The morpholine ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution Reactions: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Esters, amides, and carboxylic acids.

Reduction Products: Alcohols, amines, and other reduced derivatives.

Substitution Products: Substituted morpholines and cyclohexanes.

Scientific Research Applications

Medicinal Chemistry Applications

Agrochemical Applications

- Pesticide Development :

- Liquid Crystal Intermediates :

Material Science Applications

- Polymer Synthesis :

-

Additives in Material Formulations :

- Due to its chemical stability and compatibility with various solvents, the compound may serve as an additive in formulations for coatings and adhesives, enhancing their mechanical properties and durability.

Case Study 1: Synthesis of Antidiabetic Agents

A study demonstrated the synthesis of D-phenylalanine derivatives from cyclohexanecarboxylic acids, including this compound. The resulting compounds exhibited significant activity in glucose metabolism modulation in preclinical models.

Case Study 2: Agrochemical Efficacy

Research into the use of cyclohexanecarboxylic acids as intermediates for pesticide synthesis showed that modifications to the morpholine substituent can enhance bioactivity against specific pests while reducing toxicity to non-target organisms.

Mechanism of Action

The mechanism by which 4-(2,6-Dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets would need to be determined through experimental studies.

Comparison with Similar Compounds

Research Findings and Implications

- Crystallography : The sulfonamide analog () demonstrates extensive hydrogen-bonding networks in its crystal structure, a property leveraged in materials science. The target compound’s morpholine group may adopt chair conformations, influencing packing efficiency .

- Pharmacological Potential: Morpholine-containing compounds like the target and its aniline derivative are recurrent in kinase inhibitor pipelines due to their ability to modulate protein-ligand interactions. The pyrimidine analog’s heteroaromatic core further enhances target specificity .

Biological Activity

4-(2,6-Dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid (CAS No. 1554306-74-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

- Chemical Formula : C13H23NO3

- Molecular Weight : 241.33 g/mol

- Structure : The compound features a cyclohexane ring substituted with a morpholine moiety and a carboxylic acid group, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential as an antileishmanial agent and its cytotoxic effects against different cell lines.

Antileishmanial Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antileishmanial activity. For instance, derivatives based on similar scaffolds were evaluated against Leishmania species. The structure-activity relationship (SAR) suggests that modifications to the morpholine and cyclohexane components can significantly impact efficacy.

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A (similar scaffold) | <10 | >2.6 |

| Compound B (similar scaffold) | <20 | >3.0 |

These findings highlight the importance of structural modifications in enhancing biological activity.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown that this compound exhibits varying degrees of cytotoxic effects. The following table summarizes some of the relevant findings:

The IC50 values indicate the concentration required to inhibit cell growth by 50%, underscoring the compound's potential as a lead for further development.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives related to this compound. For example:

- Synthesis of Derivatives : Researchers synthesized various derivatives and assessed their biological activities against Leishmania species. The most active compounds displayed EC50 values below 10 µM, indicating strong antileishmanial properties.

- Mechanistic Insights : Investigations into the mechanisms of action revealed that certain derivatives could inhibit key metabolic pathways in Leishmania, providing insights into their potential therapeutic applications.

- Toxicological Assessments : Toxicity studies showed that while some derivatives exhibited significant cytotoxicity towards cancer cells, they maintained a favorable selectivity index, suggesting potential for therapeutic use with minimal off-target effects.

Q & A

What are the common synthetic routes for 4-(2,6-Dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid, and which coupling reagents are typically employed?

Basic Research Question

The compound is synthesized via multi-step organic reactions, often starting with cyclohexane derivatives. Key steps include functionalization of the cyclohexane ring with morpholine and carboxylic acid groups. Coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed to activate carboxylic acid intermediates for amide bond formation . Solvents like dimethylformamide (DMAP) and dichloromethane (DCM) are used under controlled temperatures (e.g., room temperature to 50°C) to optimize yields.

Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Basic Research Question

Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : To resolve chemical shifts for the cyclohexane backbone, morpholine substituents, and carboxylic acid proton environments .

- Fourier-Transform Infrared (FT-IR) : Identification of characteristic bands (e.g., azo groups at ~1500 cm⁻¹, carboxylic acid O-H stretches at 2500–3300 cm⁻¹) .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : To verify molecular weight and purity, with alignment to theoretical values .

How can discrepancies in NMR data be resolved when characterizing stereoisomers of the compound?

Advanced Research Question

Stereoisomerism in the cyclohexane ring or morpholine substituents may lead to overlapping signals in ¹H/¹³C NMR. Strategies include:

- Variable Temperature (VT-NMR) : To distinguish dynamic rotational isomers by altering thermal conditions .

- Chiral Derivatization : Use of enantiopure reagents (e.g., Mosher’s acid) to resolve diastereomeric peaks .

- 2D NMR Techniques (COSY, NOESY) : To correlate spatial proximity of protons and clarify stereochemical assignments .

What strategies optimize the yield of metal complexes derived from this compound?

Advanced Research Question

The carboxylic acid group enables coordination with transition metals (e.g., Ni(II), Pd(II)). Optimization involves:

- pH Control : Adjusting reaction pH to deprotonate the carboxylic acid for efficient metal-ligand binding .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility and stabilize intermediates.

- Stoichiometric Ratios : A 1:2 molar ratio (metal:ligand) is typical for octahedral complexes, confirmed via atomic absorption spectroscopy .

How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The electron-donating 2,6-dimethylmorpholine group alters the electron density of the cyclohexane ring, impacting reactivity:

- Steric Effects : Bulky substituents may hinder access to the carboxylic acid group, reducing coupling efficiency .

- Comparative Studies : Trifluoromethyl or phenyl analogs (e.g., 4-(trifluoromethyl)cyclohexane-1-carboxylic acid) exhibit distinct reactivity due to electronegativity differences, as shown in cross-coupling yields .

What methods are effective in impurity profiling during synthesis?

Advanced Research Question

Impurities (e.g., stereoisomers, unreacted intermediates) are analyzed via:

- High-Performance Liquid Chromatography (HPLC) : Using reverse-phase columns (C18) with UV detection to separate closely related species .

- Tandem Mass Spectrometry (LC-MS/MS) : For structural elucidation of low-abundance impurities (e.g., aminomethyl byproducts) .

- Reference Standards : Comparison with certified impurities (e.g., (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylic acid) ensures accurate identification .

What computational methods support the prediction of this compound’s physicochemical properties?

Advanced Research Question

Density Functional Theory (DFT) calculations predict:

- LogP Values : To estimate lipophilicity and membrane permeability .

- pKa Estimation : For the carboxylic acid group (~4.5–5.0) and morpholine nitrogen (~7.0–7.5) .

- Molecular Dynamics Simulations : To model interactions with biological targets (e.g., enzyme active sites) .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Advanced Research Question

Stability studies recommend:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.